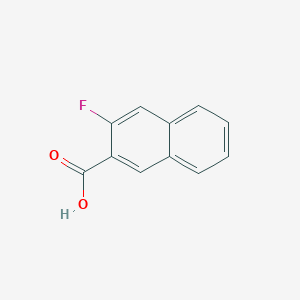

3-Fluoro-2-naphthoic acid

Übersicht

Beschreibung

3-Fluoro-2-naphthoic acid is a chemical compound that is part of the aromatic polyesters family . It exhibits both acidic and weak basic properties and finds utility in the synthesis of dyes and pigments .

Synthesis Analysis

The synthesis of this compound-based compounds has been reported in several studies. For instance, two novel chemosensors, IF-1 and IF-2, were synthesized based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol, as indicated by the FMO analysis .Chemical Reactions Analysis

Upon the addition of sodium cyanate, the weak-fluorescent 3-amino-2-naphthoic acid could react with CNO−, which triggered intense emission of green fluorescence .Physical and Chemical Properties Analysis

This compound is characterized by robustness, solvents resistive, superior physical strength, a degree of sensitivity to moisture, and high melting points . It also exhibits fluorescence properties .Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution in Organic Chemistry

3-Fluoro-2-naphthoic acid is utilized in the field of organic chemistry, specifically in nucleophilic aromatic substitution reactions. Aissaoui et al. (2012) demonstrated that substitution reactions on naphthoic acids, including those with fluoro or methoxy groups, can occur in good to excellent yields. This process involves alkyl/vinyl/aryl organolithium and Grignard reagents and does not require a metal catalyst or protection of the carboxyl group. This represents a significant advance in the synthesis of substituted naphthoic acids, with potential applications in various synthetic pathways (Aissaoui et al., 2012).

Applications in Pigment and Medicine Production

The compound is also relevant in the synthesis of organic azo pigments, as well as in the pharmaceutical and pesticide industries. Shteinberg (2022) discussed the catalytic methods for synthesizing arylamides of 3-hydroxy-2-naphthoic acid, highlighting their significance in these fields. This research indicates the role of this compound derivatives in producing colorants and potential medicinal compounds (Shteinberg, 2022).

In Fluorescence and Sensing Applications

Shanmugapriya et al. (2020) explored the use of 3-hydroxy-2-naphthoic hydrazide, a derivative of this compound, in detecting cyanide and aluminium ions. This highlights its potential application in fluorescence-based assays for environmental and safety monitoring (Shanmugapriya et al., 2020).

Surface Modification and Nanotechnology

The compound's derivatives also find applications in nanotechnology. Savic et al. (2013) described the modification of nanocrystalline TiO2 particles with 3-hydroxy-2-naphthoic acid, significantly altering the optical properties of nanoparticles. This indicates its potential in the development of new materials with specific optical characteristics (Savic et al., 2013).

Wirkmechanismus

Target of Action

It’s known that fluoro-organic compounds, which include 3-fluoro-2-naphthoic acid, are often used in the pharmaceutical and agrochemical industries due to their unique properties .

Mode of Action

It’s known that fluoro-organic compounds can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Fluoro-organic compounds are known to interact with a variety of biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of fluoro-organic compounds can vary widely, influencing their bioavailability .

Result of Action

Fluoro-organic compounds can have a range of effects at the molecular and cellular level, depending on their specific structures and targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes are important drivers in shaping NA-degrading microbial communities .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Molecular Mechanism

Fluorinated compounds can interact with biomolecules in unique ways, potentially leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

Fluorinated compounds are generally stable and resistant to degradation .

Metabolic Pathways

Fluorinated compounds can participate in unique metabolic pathways due to the unique reactivity of fluorine .

Transport and Distribution

Fluorinated compounds can interact with various transporters and binding proteins .

Subcellular Localization

The localization of fluorinated compounds can be influenced by various factors, including targeting signals and post-translational modifications .

Eigenschaften

IUPAC Name |

3-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXLBIXGGFGMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-70-9 | |

| Record name | 3-fluoronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

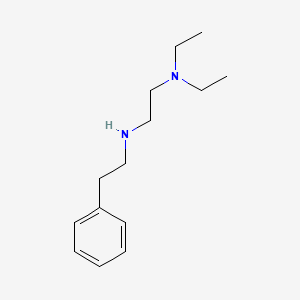

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)

![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)

![2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide](/img/structure/B3151407.png)